molecular formula C6H5ClN2O B2633310 N-hydroxy-4-pyridinecarboximidoyl chloride CAS No. 4185-99-3

N-hydroxy-4-pyridinecarboximidoyl chloride

Cat. No. B2633310
CAS RN: 4185-99-3
M. Wt: 156.57
InChI Key: MDPQIKOFLZQPLB-UHFFFAOYSA-N
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Description

“N-hydroxy-4-pyridinecarboximidoyl chloride” is also known as “N-Hydroxypicolinimidoyl chloride”. It has a CAS Number of 69716-28-5 and a molecular weight of 156.57 . It appears as a white to light-yellow powder or crystals .


Molecular Structure Analysis

The molecular formula of “N-hydroxy-4-pyridinecarboximidoyl chloride” is C6H5ClN2O . The InChI code is 1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,6H .

Scientific Research Applications

Design and Synthesis of Novel Compounds

“N-hydroxy-4-pyridinecarboximidoyl chloride” is used in the design and synthesis of novel compounds. For instance, it has been used in the synthesis of novel N-substituted benzimidazole carboxamides bearing either a variable number of methoxy and/or hydroxy groups . These compounds have shown promising antiproliferative activity against the MCF-7 cell line .

Antiproliferative Activity

This compound has shown significant antiproliferative activity. The 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the N atom of the benzimidazole nucleus showed pronounced antiproliferative activity in vitro against all the cell lines in the low micromolar concentration range .

Antioxidative Activity

Several compounds synthesized using “N-hydroxy-4-pyridinecarboximidoyl chloride” have shown significantly improved antioxidative activity compared to standard BHT . This antioxidative activity was generally confirmed in cells .

Antibacterial Activity

Compounds synthesized using “N-hydroxy-4-pyridinecarboximidoyl chloride” have shown strong antibacterial activity. For example, a compound with two hydroxy and one methoxy group on the phenyl ring showed the strongest antibacterial activity against the Gram-positive strain E. faecalis .

Functionalized Monomers

“N-hydroxy-4-pyridinecarboximidoyl chloride” is used in the functionalization of monomers. For example, N-(4-Hydroxy phenyl)maleimide (HPMI) is functionalized with acryloyl, methacryloyl, allyl, propargyl, and cyanate groups . The thermal curing behaviors of these monomers and the thermal stabilities of the polymers are studied using thermal analysis .

Thermal Stability

Polymers derived from the functionalization of HPMI with acryloyl and methacryloyl showed better thermal stabilities . Thermosets formed by the thermal polymerization of HPMI functionalized with propargyl and cyanate groups showed higher char values at 700 °C in a nitrogen atmosphere .

Synthesis of Long-Chain Derivatives

“N-hydroxy-4-pyridinecarboximidoyl chloride” is used in the synthesis of novel long-chain N-substituted pyridinecarboximidamides: N’-hydroxy-N-alkylpyridinecarboximidamides and N’-hydroxy-N,N-dialkylpyridinecarboximidamides .

New Class of N-Substituted Imidamide Derivatives

N’-hydroxy-N-alkylpyridinecarboximidamides are a new class of N-substituted imidamide derivatives, with diverse potential applications . These compounds have been synthesized using "N-hydroxy-4-pyridinecarboximidoyl chloride" .

Safety and Hazards

“N-hydroxy-4-pyridinecarboximidoyl chloride” is classified as dangerous according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H301, H302, H311, H314, H315, H319, H331, H335 . The precautionary statements are P260, P261, P264, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P405 .

properties

IUPAC Name

(4Z)-N-hydroxypyridine-4-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPQIKOFLZQPLB-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hydroxy-4-pyridinecarboximidoyl chloride

CAS RN

4185-99-3
Record name N-hydroxypyridine-4-carbonimidoyl chloride
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